molecular formula C22H19ClF2N2O2 B11332682 N-(2-chloro-6-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide

N-(2-chloro-6-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide

Cat. No.: B11332682
M. Wt: 416.8 g/mol
InChI Key: LPCMKFXSFSSWIW-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of chlorinated and fluorinated phenyl groups, a pyridine ring, and a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chloro-6-fluorobenzyl chloride with 2-fluorophenol in the presence of a base to form 2-(2-fluorophenoxy)-6-chlorobenzyl chloride. This intermediate is then reacted with pyridine-2-ylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorinated and fluorinated phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated and chlorinated phenyl derivatives, such as:

  • 2-chloro-6-fluoroanisole
  • 2-chloro-6-fluorophenyl methyl ether
  • 1-chloro-3-fluoro-2-methoxybenzene

Uniqueness

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)BUTANAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19ClF2N2O2

Molecular Weight

416.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C22H19ClF2N2O2/c1-2-19(29-20-11-4-3-9-18(20)25)22(28)27(21-12-5-6-13-26-21)14-15-16(23)8-7-10-17(15)24/h3-13,19H,2,14H2,1H3

InChI Key

LPCMKFXSFSSWIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=N2)OC3=CC=CC=C3F

Origin of Product

United States

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